

Toxicological Profile of 4-Ethylbenzenesulfonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Ethylbenzenesulfonic acid

Cat. No.: B7799602

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Introduction

4-Ethylbenzenesulfonic acid (4-EBSA), a member of the aromatic sulfonic acid family, serves as an important intermediate in various chemical syntheses. Given its potential for human and environmental exposure, a thorough understanding of its toxicological profile is imperative for ensuring safe handling and for the risk assessment required in drug development and other industrial applications. This guide provides a comprehensive analysis of the toxicological properties of 4-EBSA. Due to the limited availability of direct toxicological data for 4-EBSA, this profile has been constructed using a scientifically justified read-across approach from well-studied structural analogs, primarily p-toluenesulfonic acid (PTSA) and benzenesulfonic acid (BSA). This methodology is supported by regulatory bodies that acknowledge the toxicological similarities among aromatic sulfonic acids[1][2].

Physicochemical Properties and Their Toxicological Relevance

The physicochemical properties of a substance are fundamental to understanding its toxicokinetics and toxicodynamics. The strong acidic nature, high water solubility, and low octanol-water partition coefficient of these aromatic sulfonic acids indicate a low potential for bioaccumulation and limit their ability to cross biological membranes.[3]

Property	4-Ethylbenzenesulfonic Acid	p-Toluenesulfonic Acid (Analog)	Benzenesulfonic Acid (Analog)	Reference(s)
CAS Number	98-69-1	104-15-4	98-11-3	[4][5][6]
Molecular Formula	C ₈ H ₁₀ O ₃ S	C ₇ H ₈ O ₃ S	C ₆ H ₆ O ₃ S	[4][7][8]
Molecular Weight	186.23 g/mol	172.20 g/mol	158.18 g/mol	[7][9][10]
Physical State	Solid/Liquid	Colorless solid	White waxy solid/deliquescent crystals	[9][11][12]
Melting Point	Not well-defined	104-105 °C	43-44 °C (hydrate)	[8][11]
Boiling Point	>230 °F (Flash Point)	Decomposes	171 °C @ 0.13 hPa	[4][10]
Water Solubility	Soluble	67 g/100 mL	Highly soluble (930 g/L)	[10][13][14]
pKa	Strong acid	-2.8 (similar to BSA)	-2.8	[15]
log Kow	1.46	1.242	-	[7]
Vapor Pressure	Very low (calculated)	Very low (calculated)	Very low (calculated)	[3]

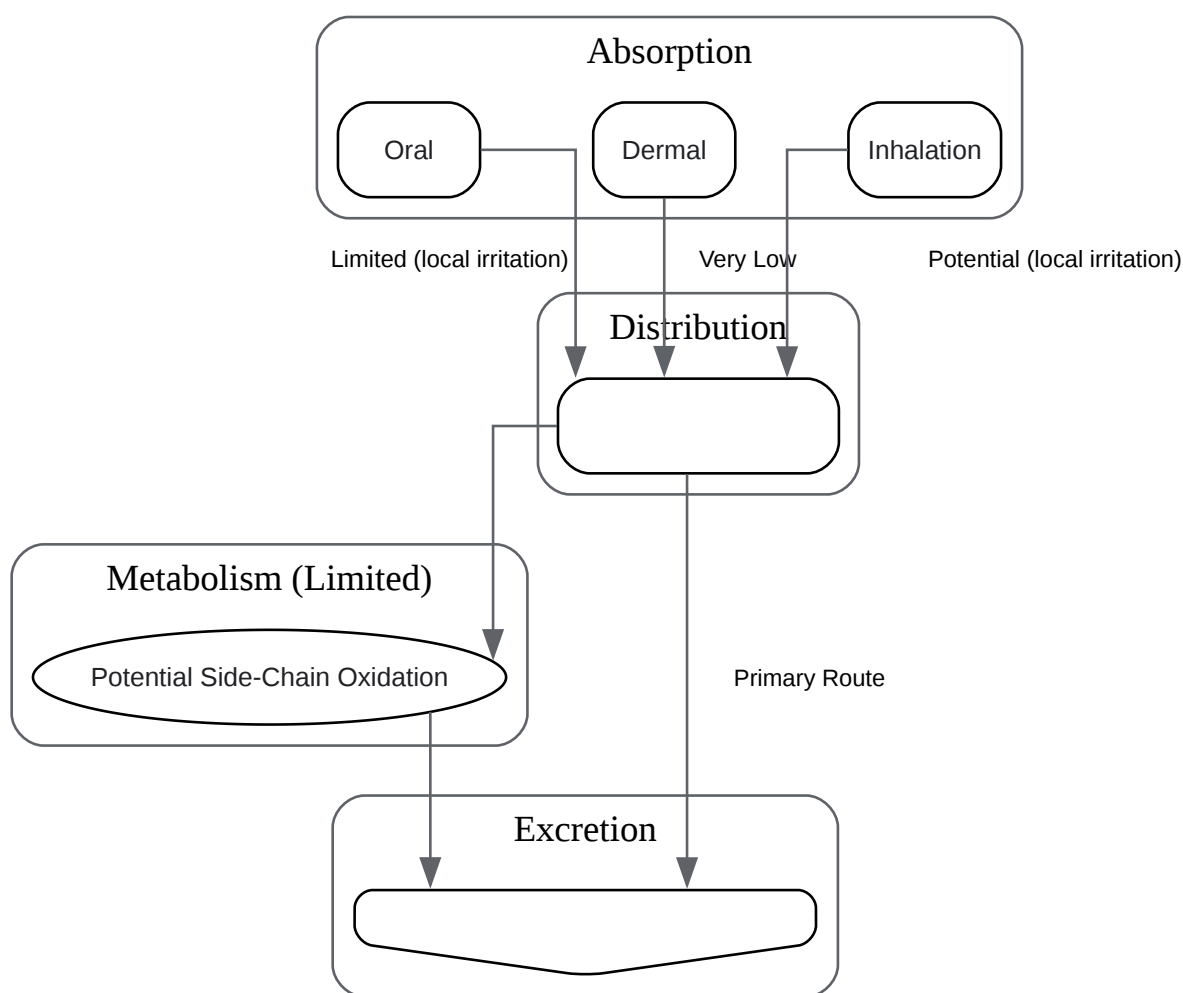
Toxicokinetics: A Profile of Limited Systemic Exposure

The toxicokinetic profile of 4-EBSA is inferred from its physicochemical properties and data from its analogs.

- Absorption: Due to their high polarity and water solubility, aromatic sulfonic acids are expected to have minimal absorption through intact skin.[3] Oral absorption may occur, but

the strong acidity will likely cause significant local irritation in the gastrointestinal tract, which can influence uptake.[1][2] Inhalation of aerosols could lead to respiratory tract irritation.

- **Distribution:** Following any systemic absorption, the high water solubility suggests that these compounds would distribute primarily in the aqueous compartments of the body and are not expected to accumulate in fatty tissues.[3]
- **Metabolism:** The primary metabolic pathway for aromatic compounds involves oxidation. For 4-EBSA, it is anticipated that the ethyl group may undergo oxidation. However, studies on PTSA suggest that it is largely excreted unchanged.[16] The sulfonate group generally increases water solubility and facilitates excretion.
- **Excretion:** Rapid renal excretion is the expected primary route of elimination for absorbed aromatic sulfonic acids due to their high water solubility.[16]



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Caption: Proposed toxicokinetic pathway for **4-Ethylbenzenesulfonic acid**.

Acute Toxicity

The acute toxicity of 4-EBSA is characterized by its corrosive properties, leading to local effects upon contact. Systemic toxicity is considered to be low to moderate.

Endpoint	Species	Route	Value	Classification	Reference(s)
LD ₅₀ (PTSA)	Rat	Oral	1410 mg/kg bw	Harmful if swallowed	[2] [17]
LD ₅₀ (BSA)	Rat	Oral	1100 mg/kg bw	Harmful if swallowed	[2]
Skin Irritation/Corrosion	Rabbit	Dermal	Corrosive	Causes severe skin burns	[1] [17]
Eye Irritation/Corrosion	Rabbit	Ocular	Corrosive	Causes serious eye damage	[17]

Causality Behind Experimental Observations: The acute oral toxicity observed is likely a consequence of the severe corrosive damage to the gastrointestinal tract rather than systemic toxicity.[\[17\]](#) The strong acidic nature of the sulfonic acid group leads to immediate tissue damage upon contact.

Repeated Dose Toxicity

Sub-chronic toxicity data for PTSA provide valuable insight into the potential effects of repeated exposure to 4-EBSA.

A 28-day oral repeated dose study in Wistar rats with PTSA established a No-Observed-Adverse-Effect Level (NOAEL) of >500 mg/kg bw/day, which was the highest dose tested.[\[2\]](#)[\[3\]](#) This suggests a low potential for systemic toxicity upon repeated oral exposure. The lack of

systemic effects is consistent with the expected low absorption and rapid excretion of these compounds.[3]

Genotoxicity

Based on a weight-of-evidence approach from analog data, 4-EBSA is not considered to be genotoxic.

- Bacterial Reverse Mutation Assay (Ames Test): Studies on both PTSA and BSA have yielded negative results in the Ames test, indicating no mutagenic potential in bacteria.[2][18]
- In Vitro Chromosomal Aberration Test: An in vitro chromosomal aberration test with PTSA also produced a negative result, suggesting it does not cause structural chromosome damage in mammalian cells.[2]

These findings provide strong evidence that the aromatic sulfonic acid class, including 4-EBSA, does not pose a genotoxic risk.

Carcinogenicity

There are no direct carcinogenicity studies on 4-EBSA. However, based on the lack of genotoxic potential and the absence of evidence for carcinogenicity from studies on other alkylbenzene sulfonates, 4-EBSA is not expected to be carcinogenic.[1][19][20][21] Regulatory assessments of PTSA have concluded that there is a low concern for carcinogenicity.[1]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies for 4-EBSA are not available. For the analog PTSA, regulatory bodies have concluded that testing for these endpoints is not necessary.[3] The rationale is based on:

- Corrosive Nature: High doses required for such studies would cause severe local toxicity, confounding the interpretation of any systemic reproductive or developmental effects.
- Low Systemic Exposure: The poor absorption and rapid excretion limit the amount of substance reaching reproductive organs or a developing fetus.[3]

- Lack of Systemic Toxicity: Repeated dose studies on analogs have not indicated any effects on reproductive organs.^[19]

Therefore, 4-EBSA is considered to have a low potential for reproductive and developmental toxicity.

Experimental Protocols

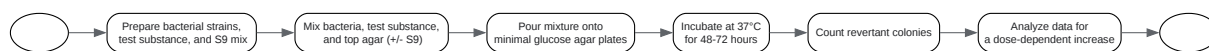
The following are detailed, step-by-step methodologies for key toxicological assays relevant to the assessment of 4-EBSA, based on OECD guidelines.

Protocol 1: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

Objective: To assess the mutagenic potential of 4-EBSA by its ability to induce reverse mutations in amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli*.

Methodology:

- **Strain Selection:** Utilize a minimum of five strains, including TA98, TA100, TA1535, TA1537, and *E. coli* WP2 *uvrA* (pKM101).
- **Metabolic Activation:** Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).
- **Dose Range Finding:** Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of 4-EBSA. The highest concentration should show some toxicity but not be excessively bactericidal.
- **Plate Incorporation Method:** a. To 2.0 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution (or solvent control), and 0.5 mL of S9 mix or buffer. b. Vortex briefly and pour onto the surface of a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.
- **Data Analysis:** a. Count the number of revertant colonies on each plate. b. A positive response is defined as a concentration-related increase in the number of revertant colonies that is at least double the solvent control count for at least one strain.



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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Protocol 2: Acute Dermal Irritation/Corrosion - OECD 404

Objective: To determine the potential of 4-EBSA to produce irritation or corrosion on the skin.

Methodology:

- Animal Model: Use healthy, young adult albino rabbits.
- Test Substance Preparation: If solid, moisten 0.5 g of 4-EBSA with a few drops of water. If liquid, use 0.5 mL.
- Application: a. Shave a small area (approx. 6 cm²) on the back of the rabbit. b. Apply the test substance to the shaved area and cover with a gauze patch and semi-occlusive dressing.
- Exposure: The exposure duration is 4 hours.
- Observation: a. After 4 hours, remove the patch and wash the area to remove any residual substance. b. Score for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. c. Continue observations for up to 14 days to assess the reversibility of any effects.
- Classification: The substance is classified as corrosive if irreversible tissue damage is observed. It is classified as an irritant based on the severity and reversibility of the erythema and edema scores.

Conclusion

The toxicological profile of **4-Ethylbenzenesulfonic acid**, developed through a robust read-across approach from its structural analogs p-toluenesulfonic acid and benzenesulfonic acid,

indicates a clear hazard profile. Its primary toxicity is local and corrosive, causing severe skin burns and eye damage upon direct contact. The potential for systemic toxicity is low due to its physicochemical properties, which limit absorption and lead to rapid excretion. 4-EBSA is not considered to be genotoxic, carcinogenic, or a reproductive/developmental toxicant. This comprehensive profile provides a strong foundation for conducting risk assessments and implementing appropriate safety measures for the handling of **4-Ethylbenzenesulfonic acid** in research and industrial settings.

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